2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoacetic acid
Description
2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoacetic acid is an organic compound with the molecular formula C9H11NO4 It is characterized by the presence of a furan ring, a methyl group, and an amino acid derivative
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-[furan-2-ylmethyl(methyl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C8H9NO4/c1-9(7(10)8(11)12)5-6-3-2-4-13-6/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
MVHVHKNQKUCNBB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoacetic acid typically involves the reaction of furan-2-ylmethanol with methylamine, followed by the introduction of an oxoacetic acid moiety. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino acid moiety allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanol: A precursor in the synthesis of 2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoacetic acid.
Furan-2,5-dione: An oxidation product of the furan ring.
N-methylglycine: A similar amino acid derivative.
Uniqueness
This compound is unique due to its combination of a furan ring and an amino acid derivative, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
